A Technical Guide to Fmoc-L-Orn(Mmt)-OH: Properties and Applications in Peptide Synthesis
A Technical Guide to Fmoc-L-Orn(Mmt)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Orn(Mmt)-OH, or Nα-(9-Fluorenylmethyloxycarbonyl)-Nδ-(4-methoxytrityl)-L-ornithine, is a pivotal amino acid derivative for advanced peptide synthesis.[1] Its unique protective group strategy offers researchers significant advantages in creating complex and modified peptides.[1] This technical guide provides a comprehensive overview of the chemical properties of Fmoc-L-Orn(Mmt)-OH, detailed experimental protocols for its use, and a discussion of its applications in research and drug development.
The strategic use of the acid-labile 4-methoxytrityl (Mmt) group for the side-chain protection of ornithine allows for orthogonal deprotection. This enables selective modification of the ornithine side chain while the peptide remains anchored to the solid support, a critical step in the synthesis of branched peptides, cyclic peptides, and peptides conjugated to labels or other molecules.[2]
Core Chemical and Physical Properties
Fmoc-L-Orn(Mmt)-OH is a white to light yellow or grey powder.[1] Its chemical structure features the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the 4-methoxytrityl (Mmt) group on the δ-amino group of the L-ornithine side chain.
Table 1: General Chemical Properties
| Property | Value | References |
| Synonyms | Fmoc-L-Orn(4-methoxytrityl)-OH, N-α-Fmoc-N-δ-4-methoxytrityl-L-ornithine | [1] |
| CAS Number | 1192825-56-1 (for Mmt); 343770-23-0 (for the closely related Mtt variant) | [1] |
| Molecular Formula | C40H38N2O4 | [1] |
| Molecular Weight | 610.7 g/mol (or 610.74 g/mol ) | [1] |
| Appearance | Light yellow to grey powder | [1] |
| Melting Point | 136 - 137 °C | [1] |
Table 2: Purity and Storage
| Property | Value | References |
| Purity (HPLC) | ≥ 92% (Note: some suppliers offer ≥98.0% for the Mtt variant) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Table 3: Solubility
Experimental Protocols
The primary application of Fmoc-L-Orn(Mmt)-OH is in Fmoc-based solid-phase peptide synthesis (SPPS).[1][4]
Incorporation of Fmoc-L-Orn(Mmt)-OH in SPPS
This protocol outlines the standard procedure for coupling Fmoc-L-Orn(Mmt)-OH to a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-Orn(Mmt)-OH
-
Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Fmoc Deprotection: The N-terminal Fmoc group of the peptide-resin is removed by treatment with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Activation: A 3- to 5-fold molar excess of Fmoc-L-Orn(Mmt)-OH is pre-activated with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.
-
Coupling: The activated amino acid solution is added to the deprotected peptide-resin, and the mixture is agitated for 1-2 hours at room temperature.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring: A small sample of the resin can be tested (e.g., using the Kaiser test) to ensure complete coupling.
Caption: Workflow for the incorporation of Fmoc-L-Orn(Mmt)-OH in SPPS.
Orthogonal Cleavage of the Mmt Group
The key feature of the Mmt group is its lability to dilute acid, allowing for its removal without cleaving the peptide from the resin or removing other acid-labile side-chain protecting groups like Boc or tBu.[5]
Materials:
-
Peptide-resin containing an Orn(Mmt) residue
-
1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Scavengers (e.g., 1-5% Triisopropylsilane (TIS) or methanol)
-
DCM
-
DMF
-
10% DIPEA in DMF
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DCM.
-
Mmt Cleavage: The resin is treated with a solution of 1-2% TFA in DCM containing a scavenger. The reaction is typically performed for 30-60 minutes. The progress of the reaction can be monitored by the appearance of an orange color from the released trityl cation.
-
Washing: The resin is washed with DCM.
-
Neutralization: The resin is washed with 10% DIPEA in DMF to neutralize any residual acid.
-
Final Washing: The resin is washed thoroughly with DMF and DCM. The exposed δ-amino group of the ornithine residue is now available for further modification.
Caption: Experimental workflow for the selective deprotection of the Mmt group.
Signaling Pathways and Logical Relationships
The orthogonality of the Fmoc, Mmt, and resin-linker protecting groups is a fundamental concept in this type of peptide synthesis. This allows for a hierarchical deprotection strategy.
Caption: Logical relationship of orthogonal protecting groups in SPPS.
Applications in Research and Drug Development
The ability to selectively deprotect the ornithine side chain opens up numerous possibilities for the synthesis of complex peptide architectures.
-
Branched Peptides: A second peptide chain can be synthesized on the deprotected ornithine side chain.
-
Cyclic Peptides: The ornithine side chain can be used to form a lactam bridge with the C-terminus or another side chain, leading to cyclic peptides with constrained conformations.
-
Peptide Conjugates: The free amino group of the ornithine side chain is a convenient handle for attaching various molecules, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[6]
-
Combinatorial Libraries: The on-resin modification of the ornithine side chain allows for the generation of diverse peptide libraries for screening purposes.
Conclusion
Fmoc-L-Orn(Mmt)-OH is a valuable and versatile building block in modern peptide chemistry. Its key advantage lies in the acid-labile Mmt protecting group, which enables a wide range of on-resin side-chain modifications under mild conditions. This feature is instrumental in the synthesis of sophisticated peptide structures that are of great interest in academic research and for the development of novel peptide-based therapeutics. The protocols and data presented in this guide provide a solid foundation for the successful application of Fmoc-L-Orn(Mmt)-OH in the laboratory.
